molecular formula C19H18N2O5S B6175645 1-{3-[(4-hydroxyphenyl)sulfamoyl]phenyl}-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 2551118-81-9

1-{3-[(4-hydroxyphenyl)sulfamoyl]phenyl}-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B6175645
CAS RN: 2551118-81-9
M. Wt: 386.4
InChI Key:
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Description

The compound “1-{3-[(4-hydroxyphenyl)sulfamoyl]phenyl}-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole compounds are generally synthesized through methods such as the Paal-Knorr Pyrrole Synthesis . This involves the condensation of a 1,4-diketone or α-amino ketone .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a pyrrole ring, a carboxylic acid group, a sulfamoyl group, and a hydroxyphenyl group .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrrole compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

Pyrrole compounds are a focus of ongoing research due to their diverse biological activities . Future research may focus on developing new synthesis methods, exploring their biological activities, and developing new drugs based on pyrrole structures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-aminophenyl sulfonamide with 4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2,5-dimethyl-1H-pyrrole-3-carboxylic acid to form the final product.", "Starting Materials": [ "3-aminophenyl sulfonamide", "4-hydroxybenzaldehyde", "2,5-dimethyl-1H-pyrrole-3-carboxylic acid", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-aminophenyl sulfonamide (1.0 eq) and 4-hydroxybenzaldehyde (1.2 eq) in methanol and add acetic acid (catalyst). Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.", "Step 2: Add 2,5-dimethyl-1H-pyrrole-3-carboxylic acid (1.1 eq) to the reaction mixture and stir at room temperature for 4 hours.", "Step 3: Add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

2551118-81-9

Product Name

1-{3-[(4-hydroxyphenyl)sulfamoyl]phenyl}-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4

Purity

95

Origin of Product

United States

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